molecular formula C27H26O3 B184527 Isodunnianol CAS No. 139726-30-0

Isodunnianol

Cat. No. B184527
M. Wt: 398.5 g/mol
InChI Key: HFHHTRIAKONNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodunnianol is a natural product found in Illicium simonsii and Illicium dunnianum . It is a type of lignan and is a powder in physical form .


Molecular Structure Analysis

The molecular formula of Isodunnianol is C27H26O3 . The IUPAC name is 2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol . The molecular weight is 398.5 g/mol .


Physical And Chemical Properties Analysis

Isodunnianol has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 9 . The exact mass is 398.18819469 g/mol and the monoisotopic mass is 398.18819469 g/mol . The topological polar surface area is 49.7 Ų .

Scientific Research Applications

Summary of the Application

Isodunnianol, a natural product extracted from Illicium verum, has been found to alleviate doxorubicin-induced myocardial injury . This application is particularly relevant in the field of cardiology, where recurrent cardiotoxicity limits the clinical application of doxorubicin .

Methods of Application or Experimental Procedures

In the study, both in vitro and in vivo experiments were conducted. Doxorubicin suppressed protective autophagy and induced apoptosis in H9C2 cardiac myoblasts . Isodunnianol was found to up-regulate autophagy and reduce apoptosis through the activation of the AMPK–ULK1 pathway .

Results or Outcomes

The beneficial effects of Isodunnianol on doxorubicin-induced myocardial injury were found to be dependent on AMPK and ULK1 phosphorylation . Similar results were also observed in a doxorubicin-induced cardiotoxicity rat model . The combination of Isodunnianol and doxorubicin resulted in decreased apoptosis and inflammatory myocardial fibrosis compared to the doxorubicin mono-treatment group .

properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHHTRIAKONNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodunnianol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodunnianol
Reactant of Route 2
Reactant of Route 2
Isodunnianol
Reactant of Route 3
Reactant of Route 3
Isodunnianol
Reactant of Route 4
Reactant of Route 4
Isodunnianol
Reactant of Route 5
Isodunnianol
Reactant of Route 6
Isodunnianol

Citations

For This Compound
49
Citations
I Kouno, T Morisaki, Y Hara, C Yang - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
Two new sesquineolignans, named dunnianol (1) and isodunnianol (2), respectively, were isolated from the bark of lllicium dunnianum together with the known biphenylneolignan, …
Number of citations: 82 www.jstage.jst.go.jp
C Chen, L Jiang, M Zhang, X Pan, C Peng, W Huang… - Food & function, 2019 - pubs.rsc.org
… that the application of isodunnianol, a sesqui-… isodunnianol could activate protective autophagy in DOX-treated myocardial cells. Intriguingly, the autophagy activated by isodunnianol …
Number of citations: 20 pubs.rsc.org
M Moriyama, JM Huang, CS Yang, H Hioki, M Kubo… - Tetrahedron, 2007 - Elsevier
… sesqui-neolignans, macranthol (4) and isodunnianol (5), isolated from the methanol extract of the … Among the isolated sesqui-neolignans, isodunnianol has been found to exhibit neurite …
Number of citations: 47 www.sciencedirect.com
CF Dong, L Liu, HR Luo, XN Li, ZY Guan… - Natural products and …, 2012 - Springer
… As a result, three new sesquilignans (1–3) and one new sesquiterpenoid (4), together with three known compounds macranthol (5),6 dunnianol (6),6 and isodunnianol (7)7 were …
Number of citations: 13 link.springer.com
D Ning, Y Fu, Z Pan - … on Advances in Energy, Environment and …, 2016 - atlantis-press.com
… Among of them, isodunnianol was isolated from this plant for the first time. The study results described above showed the biphasic solvent systems (1:0.3:1:0.2, v/v) was very suitable for …
Number of citations: 2 www.atlantis-press.com
Y Guo, R Yang, F Chen, T Yan, T Wen, F Li, X Su… - Bioorganic …, 2021 - Elsevier
… In this study, three triphenyl-sesquineolignans, dunnianol (1), macranthol (2) and isodunnianol (3) were isolated from the stems and leaves of I. simonsii Maxim, and seven dunnianol …
Number of citations: 13 www.sciencedirect.com
LC Li, ZH Pan, DS Ning, YX Fu - Molecules, 2020 - mdpi.com
… two known compounds, dunnianol and isodunnianol, which all could inhibit inflammatory … with similar structure to dunnianol and isodunnianol, which was firstly isolated from the bark …
Number of citations: 6 www.mdpi.com
M Moriyama, JM Huang, CS Yang, M Kubo… - Chemical and …, 2008 - jstage.jst.go.jp
… We previously reported that honokiol and magnolol have promising neurotrophic properties,14) and also isodunnianol (6) exhibited neurite-outgrowth promoting activity.The …
Number of citations: 26 www.jstage.jst.go.jp
IS Kouno, C Iwamoto, Y KAMEDA… - Chemical and …, 1994 - jstage.jst.go.jp
… In contrast, the diflerence between the proton signals of the C-ring of isodunnianol (4), is … Repeated silica—gel column chromatography of fraction II afforded isodunnianol (4) (1.90 g), fl…
Number of citations: 61 www.jstage.jst.go.jp
C Li, Z Ali, W Chen, SI Khan, IA Khan - Planta Medica, 2014 - thieme-connect.com
… Sesquilignans showed significant activity, among which dunnianol, macranthol and isodunnianol increased NAG-1 activity 1.5–3.0 fold and decreased cellular oxidative stress by 40–65…
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.